Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a synthetic compound featuring a complex heterocyclic scaffold. Its structure integrates a benzo[d]thiazole moiety linked to a 6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine ring, a carbamoylphenyl sulfonyl group, and a piperazine-1-carboxylate ester, with a hydrochloride salt enhancing solubility.
Properties
IUPAC Name |
ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O5S3.ClH/c1-3-39-29(36)33-14-16-34(17-15-33)42(37,38)20-10-8-19(9-11-20)26(35)31-28-25(21-12-13-32(2)18-24(21)41-28)27-30-22-6-4-5-7-23(22)40-27;/h4-11H,3,12-18H2,1-2H3,(H,31,35);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUBCWLETMHVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C5=NC6=CC=CC=C6S5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring, a common structure in this compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution, which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride (CAS#: 738620-43-4) is a complex compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article aims to present a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 662.2 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 662.2 g/mol |
| CAS Number | 738620-43-4 |
Research has indicated that compounds similar to this compound may act as inhibitors of the APE1 enzyme (apurinic/apyrimidinic endonuclease), which plays a critical role in the base excision repair (BER) pathway. APE1 is essential for repairing DNA damage and has been linked to resistance against various anticancer therapies . Inhibition of APE1 could enhance the efficacy of DNA-damaging agents such as temozolomide by preventing tumor cells from repairing the induced damage.
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications in the chemical structure significantly influence the biological activity of related compounds. For instance, the presence of specific substituents on the benzo[d]thiazole moiety enhances potency against APE1 and increases cytotoxicity in cancer cell lines . The optimization of these structural features is crucial for developing more effective therapeutic agents.
Case Studies
- In Vitro Studies : A study demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects on HeLa cells when combined with alkylating agents. The combination treatment led to an increased accumulation of apurinic sites in the DNA, indicating effective inhibition of DNA repair mechanisms .
- Animal Models : In vivo studies involving mouse models have shown that compounds with similar structures can penetrate the blood-brain barrier and exhibit favorable pharmacokinetic profiles. This feature is particularly advantageous for treating brain tumors where conventional therapies often fail due to limited drug delivery .
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetrahydrothienopyridine and sulfonamide groups differentiate it from analogues in (triazole-thioacetyl linker) and (propargyl-methoxy substitution). These differences likely influence target selectivity and pharmacokinetics.
Mechanistic Similarities and Differences
The similar property principle () posits that structural similarity correlates with biological activity. For example:
- Benzo[d]thiazole derivatives (common in all compounds) are associated with kinase inhibition and anticancer activity .
- Sulfonamide groups (target compound and ) are known to interact with carbonic anhydrases and proteases .
- The triazole in may confer antimicrobial properties, as seen in other triazole-containing drugs .
However, substituent variations significantly alter mechanisms of action (MOAs). For instance:
Quantitative Structural Similarity Analysis
Using molecular fingerprints (e.g., MACCS or Morgan fingerprints) and Tanimoto coefficients, the target compound likely exhibits moderate similarity (~0.6–0.7) to and due to shared benzo[d]thiazole and piperazine motifs. However, the tetrahydrothienopyridine ring reduces similarity compared to triazole or propargyl-containing analogues .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step heterocyclic coupling, analogous to methods in and , where sulfonamide and carbamate linkages are formed via nucleophilic acyl substitution .
- Predicted Bioactivity : Based on structural parallels, the compound may inhibit kinases (e.g., EGFR or VEGFR) or proteases, similar to benzo[d]thiazole-based drugs .
- Limitations : Lack of empirical data (e.g., IC50 values, solubility metrics) for the target compound and its analogues hinders direct mechanistic comparisons .
Q & A
Q. What are the key synthetic pathways for this compound?
The synthesis involves multi-step reactions, including cyclocondensation and functional group transformations. For instance, hydrazine derivatives (e.g., phenylhydrazine hydrochloride) are refluxed with intermediates in ethanol to form pyrazole or thienopyridine cores . Subsequent steps may include sulfonylation (e.g., using ethyl chloroacetate) and carbamoylation under basic conditions (e.g., potassium carbonate in acetone) . Purification typically involves crystallization from ethanol or filtration of precipitated solids .
Q. How is structural characterization performed post-synthesis?
Characterization relies on spectroscopic methods:
- 1H NMR : To confirm substituent integration (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7-8 ppm) .
- Mass spectrometry (MS) : ESI-MS detects molecular ions (e.g., [M+H]+ or [M+Na]+) to verify molecular weight .
- Melting point analysis : Used to assess purity (e.g., sharp melting points between 150–160°C indicate crystalline homogeneity) .
Q. What solvents and conditions are optimal for purification?
Ethanol is commonly used for reflux and crystallization due to its polarity and low cost . For acid-sensitive intermediates, dichloromethane (CH2Cl2) or tetrahydrofuran (THF) are preferred under anhydrous conditions .
Advanced Research Questions
Q. How can reaction yields be optimized using design of experiments (DOE)?
DOE frameworks (e.g., factorial design) should test variables like temperature, catalyst loading, and solvent ratios. For example:
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Contradictions may arise from byproducts or stereoisomers. Strategies include:
- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations .
- High-resolution MS (HRMS) : Differentiate isobaric species (e.g., hydrazones vs. tautomers) .
- X-ray crystallography : Resolve structural ambiguities for crystalline intermediates .
Q. How to design structure-activity relationship (SAR) studies for this compound?
SAR studies require systematic modification of functional groups:
- Core modifications : Replace benzo[d]thiazole with pyridine to assess binding affinity changes .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to evaluate lipophilicity and metabolic stability . Biological assays (e.g., enzyme inhibition) should correlate structural changes with activity .
Q. What methodologies detect and analyze synthetic byproducts?
Byproducts (e.g., unreacted hydrazines or sulfonylation residues) are identified via:
- HPLC-MS : Monitor reaction progress and isolate impurities .
- Thin-layer chromatography (TLC) : Track intermediate formation during multi-step syntheses .
- Computational tools : Predict byproduct structures using cheminformatics software .
Data Contradiction Analysis
Q. How to address discrepancies in melting points between batches?
Variations may stem from polymorphic forms or residual solvents. Mitigation includes:
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to ensure crystalline uniformity .
- Thermogravimetric analysis (TGA) : Detect solvent retention in the lattice .
Q. Why do similar compounds exhibit divergent biological activities?
Subtle structural differences (e.g., methyl vs. trifluoromethyl groups) alter steric and electronic profiles. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility . Comparative molecular docking studies can rationalize these differences .
Methodological Innovations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
